molecular formula C25H26O6 B137963 Mulberrin CAS No. 62949-79-5

Mulberrin

Cat. No.: B137963
CAS No.: 62949-79-5
M. Wt: 422.5 g/mol
InChI Key: UWQYBLOHTQWSQD-UHFFFAOYSA-N
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Description

Mulberrin (Kuwanon C) is a prenylated flavonoid isolated from Morus alba (mulberry) and related species. It has a molecular formula of C25H26O6, a molecular weight of 422.47 g/mol, and a CAS number of 62949-79-5 . Its primary biological activities include:

  • Antioxidant effects: Activation of the Nrf2/HO-1 pathway to mitigate oxidative stress .
  • Anti-inflammatory and anti-fibrotic effects: Inhibition of TGF-β1/SMADs, NF-κB, and NLRP3 pathways in liver and cardiac tissues .
  • Anti-aging properties: Suppression of mTOR/S6K1 signaling to promote autophagy and extend lifespan in yeast and C. elegans .
  • Neuroprotection: Activation of Wnt/β-catenin signaling to reduce neuroinflammation in Parkinson’s disease models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kuwanon C can be synthesized through various chemical reactions involving chalcones and dehydroprenylphenol dienes. The synthesis typically involves a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile .

Industrial Production Methods: Industrial production of kuwanon C primarily relies on extraction from natural sources, particularly the roots and leaves of Morus alba. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of kuwanon C, each with distinct biological activities .

Scientific Research Applications

Medicinal Applications

1.1 Hepatic Protection and Anti-Fibrotic Effects

Recent studies have highlighted mulberrin's protective effects against liver fibrosis. In a study involving carbon tetrachloride (CCl4)-induced liver injury in mice, this compound administration significantly reduced hepatic inflammation and collagen deposition. The underlying mechanism involves the suppression of the TGF-β1/SMAD2/3 signaling pathway and activation of the TRIM31/Nrf2 axis, which are crucial for mitigating oxidative stress and inflammation in hepatocytes . This positions this compound as a promising candidate for treating liver diseases.

1.2 Neuroprotective Effects

This compound has also shown potential in neuroprotection. It was demonstrated to ameliorate symptoms in models of Parkinson's disease by inhibiting microglial activation and reducing neuroinflammation . This suggests its utility in neurodegenerative conditions, potentially extending its application to therapies aimed at neurological health.

1.3 Lifespan Extension

Research indicates that this compound may prolong lifespan and healthspan in model organisms like Caenorhabditis elegans. The compound activates detoxification functions mediated by nuclear receptors, suggesting a broader role in promoting longevity and metabolic health .

Cellular Biology Applications

2.1 Mitochondrial Labeling

A novel application of this compound is its use as a fluorescent probe for mitochondrial labeling. The synthesized compound this compound-Cy3 selectively labels mitochondria in various cell types, including cancer cells. This advancement facilitates real-time imaging and monitoring of mitochondrial dynamics, which is crucial for understanding cellular metabolism and apoptosis .

Table 1: Comparison of Mitochondrial Labeling Probes

FeatureThis compound-Cy3Mito-Tracker Green
StabilityHighModerate
CostLowerHigher
Incubation Time5 minutes30 minutes
Fluorescence IntensityStableVariable

Cosmetic Applications

3.1 Skin Whitening Agent

This compound has been identified as an effective skin whitening agent due to its strong inhibitory effect on tyrosinase activity, an enzyme critical for melanin production. Patents have been filed for cosmetic formulations containing this compound that enhance skin tone by reducing hyperpigmentation . This application highlights its potential in dermatology and cosmetic science.

Case Studies

4.1 Study on Liver Fibrosis

A comprehensive study evaluated the effects of this compound on liver fibrosis induced by CCl4 in mice. The results indicated that treatment with this compound significantly reduced liver injury markers and fibrosis scores compared to control groups, showcasing its therapeutic potential .

4.2 Mitochondrial Dynamics Research

In cellular studies using HeLa cells, this compound-Cy3 was employed to visualize mitochondrial structures under various conditions. The findings demonstrated that this probe effectively labeled mitochondria without interfering with cellular functions, thus providing a reliable tool for mitochondrial research .

Mechanism of Action

Kuwanon C exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Mulberrin belongs to the prenylated flavonoid family. Key analogues include Morusin, Sanggenon A, Artonin A, and Mulberrochromen. Below is a comparative analysis:

Table 1: Physicochemical and Pharmacological Comparison

Compound Molecular Formula Molecular Weight Key Biological Activities Target Pathways Toxicity (LC50)* References
This compound C25H26O6 422.47 Antioxidant, anti-fibrotic, anti-aging, neuroprotection Nrf2, mTOR/S6K1, TGF-β1/SMADs 100.6 mg/mL
Morusin C25H24O6 420.45 Anti-aging, anti-inflammatory, anticancer mTOR/S6K1, NF-κB Not reported
Sanggenon A C40H36O10 700.71 Anti-inflammatory, antiviral NF-κB, HO-1/Nrf2 Not reported
Artonin A C25H24O6 420.45 Cytotoxic, antifungal Undefined 67.7 mg/mL
Mulberrochromen C25H24O6 420.45 Cytotoxic Undefined 77.5 mg/mL

Toxicity tested against *Artemia salina .

Table 2: Efficacy in Key Pathways

Compound Nrf2 Activation mTOR/S6K1 Inhibition NF-κB Suppression TGF-β1/SMADs Inhibition
This compound +++ (↑HO-1, NQO1) ++ (IC50 ~10 μM) +++ (↓ nuclear NF-κB) +++ (↓α-SMA, Col1a1)
Morusin + +++ (IC50 ~5 μM) ++ (↓TNF-α, IL-6) Not reported
Sanggenon A Not reported Not reported +++ (↓NO, IL-1β) Not reported

Key : +++ = Strong activity; ++ = Moderate; + = Weak.

Mechanistic Differences

Anti-Fibrotic Activity: this compound uniquely inhibits TGF-β1/SMADs and TRIM31/Nrf2 pathways in hepatic fibrosis, reducing collagen deposition by 60–70% at 30–60 mg/kg . Morusin and Sanggenon A lack reported efficacy in fibrosis models.

Anti-Aging Effects :

  • Both this compound and Morusin extend lifespan in C. elegans by 50–60% via mTOR/S6K1 inhibition . However, this compound also enhances autophagy in HeLa cells, while Morusin shows stronger binding to p70S6K1 in molecular docking studies .

Toxicity Profile :

  • This compound exhibits lower toxicity (LC50 = 100.6 mg/mL) compared to Artonin A (67.7 mg/mL) and Mulberrochromen (77.5 mg/mL) .

Pharmacokinetic Comparison

Parameter This compound Morusin
Hepatic Clearance Intermediate (human/rat) Not reported
Bioavailability High (T1/2 = 8–12 hours) Limited data

Biological Activity

Mulberrin, a natural compound derived from the root bark of Ramulus mori, has garnered significant interest in recent years due to its diverse biological activities. This article explores the various biological effects of this compound, including its antifungal, antioxidative, anti-inflammatory, and potential anti-aging properties. Additionally, it presents relevant case studies and research findings to provide a comprehensive overview.

This compound is classified as a prenylated flavonoid, which contributes to its biological activities. Its structure allows for interactions with various biological targets, including enzymes and cellular pathways. Notably, this compound exhibits strong inhibitory effects on cytochrome P450 enzymes, particularly CYP51, which is crucial for fungal growth.

Antifungal Activity

Recent studies have demonstrated that this compound effectively inhibits the growth of Botrytis cinerea, a common fungal pathogen affecting strawberries. The compound shows an IC50 value of 1.38 μM against CYP51, indicating potent antifungal activity. The mechanism involves direct interaction with the enzyme, leading to increased cell membrane permeability and subsequent cell death in the fungus.

Activity IC50 Value EC50 Values
Inhibition of CYP511.38 μMHyphal growth: 17.27 μg/mL
Spore germination: 9.56 μg/mL

This antifungal property suggests that this compound could be utilized as a natural preservative in food storage.

Antioxidative and Anti-inflammatory Properties

This compound has been recognized for its antioxidative capabilities, which are vital in mitigating oxidative stress-related diseases. A study investigating its effects on doxorubicin-induced cardiotoxicity found that this compound significantly reduced oxidative damage in cardiac tissues.

  • Study Findings:
    • Mice treated with this compound showed improved cardiac function after doxorubicin administration.
    • The treatment reduced markers of oxidative stress and inflammation (e.g., TNF-α and IL-6).
Parameter Control Group This compound Treated Group
Cardiac FunctionDecreasedImproved
Oxidative Stress MarkersElevatedReduced
Inflammatory CytokinesHighSignificantly Lowered

These findings indicate that this compound may serve as a protective agent against oxidative damage in various tissues.

Anti-aging Effects

Recent research has also highlighted the potential of this compound in extending lifespan in model organisms such as yeast and Caenorhabditis elegans (C. elegans). The compound promotes autophagy and inhibits cellular senescence by targeting key signaling pathways.

  • Key Findings:
    • This compound increased the chronological lifespan of yeast.
    • In C. elegans, it enhanced reproduction without negatively impacting health metrics.

These results suggest that this compound may play a role in promoting healthy aging through its molecular mechanisms.

Case Studies

  • Antifungal Application in Agriculture:
    • A study focused on using this compound as a natural preservative for strawberries demonstrated its efficacy in prolonging shelf life by preventing fungal infections.
  • Cardiotoxicity Protection:
    • Research involving doxorubicin-treated mice showed that daily administration of this compound significantly mitigated cardiac injury and improved overall heart function.
  • Longevity Studies:
    • Experiments on yeast and C. elegans provided insights into this compound's potential as an anti-aging compound, indicating its ability to influence vital longevity pathways.

Q & A

Basic Research Questions

Q. How can researchers quantify Mulberrin content in plant extracts, and what methodological considerations are critical for reproducibility?

this compound is commonly quantified using HPLC with UV detection (λ = 303 nm). A validated protocol involves a C18 column, a gradient mobile phase of acetonitrile and 1% acetic acid, and calibration curves spanning 0.02–2.03 mg/mL . Key considerations include:

  • Sample preparation : Use methanol or ethanol for extraction to ensure solubility.
  • Column temperature : Maintain at 30°C to stabilize retention times.
  • Validation metrics : Report precision (RSD < 2%), recovery rates (~97–98%), and stability under storage conditions (2–8°C in inert gas) .

Q. What are the primary biochemical targets of this compound, and how are these interactions experimentally validated?

this compound inhibits OATP2B1-mediated transport (e.g., estrone-3-sulfate uptake, IC50 = 1.8 ± 1.5 μM) and disrupts statin (fluvastatin, rosuvastatin) pharmacokinetics via competitive inhibition . Methodological validation steps include:

  • In vitro assays : Use transfected cell lines (e.g., HEK293-OATP2B1) to measure substrate uptake inhibition.
  • Control experiments : Compare with known inhibitors (e.g., rifamycin SV) to confirm specificity .

Q. How does this compound’s structural configuration influence its bioactivity?

this compound’s prenylated flavonoid structure (C25H26O6) includes a pyran ring and isopentene groups critical for binding to transporters and enzymes. Cyclization to Cyclothis compound enhances antibacterial activity but may reduce transporter affinity due to steric effects . Structural analysis methods:

  • NMR and MS : Confirm purity and structural integrity.
  • Molecular docking : Predict binding modes with OATP2B1 or cytochrome P450 enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound’s inhibition of OATP2B1?

Discrepancies in IC50 values (e.g., 1.8 ± 1.5 μM vs. tighter ranges in other studies) may arise from:

  • Assay variability : Differences in cell lines, substrate concentrations, or incubation times.
  • Data normalization : Ensure uptake rates (V) are corrected for nonspecific binding using blank vectors .
  • Statistical rigor : Report confidence intervals and use nonlinear regression for curve fitting .

Q. What experimental designs are optimal for assessing this compound’s dual role as a transporter inhibitor and hepatoprotective agent?

this compound’s inhibition of OATP2B1 (drug-drug interaction risk) and anti-fibrotic effects (via TGF-β1/SMAD2/3 inhibition ) require:

  • Dose-response stratification : Test low doses (0.1–10 μM) for transporter inhibition vs. higher doses (>10 μM) for antifibrotic activity.
  • In vivo models : Use carbon tetrachloride (CCl4)-induced liver fibrosis models to evaluate hepatic collagen deposition and serum biomarkers (e.g., ALT, AST) .

Q. How do molecular dynamics (MD) simulations explain this compound’s instability in protein-ligand complexes compared to analogs like curcumin?

MD studies reveal that this compound induces higher RMSF (root mean square fluctuation) values in receptor-ligand complexes, indicating residual flexibility and reduced compactness (Rg = 2.3–2.5 Å vs. 1.8–2.0 Å for curcumin). Strategies to improve stability:

  • Structural modifications : Introduce hydrogen-bond donors (e.g., hydroxyl groups) to enhance binding.
  • Binding free energy calculations : Use MM-PBSA/GBSA to identify unfavorable interactions .

Q. Methodological Recommendations

  • Contradiction Mitigation : Replicate assays across independent labs using standardized protocols (e.g., Cell Culture Standards Committee guidelines).
  • Advanced Techniques : Combine SPR (surface plasmon resonance) with cryo-EM to resolve this compound’s binding kinetics and conformational changes .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-8-17-20(28)12-21(29)22-23(30)18(9-6-14(3)4)24(31-25(17)22)16-10-7-15(26)11-19(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQYBLOHTQWSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212148
Record name Mulberrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62949-79-5
Record name Kuwanon C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62949-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mulberrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mulberrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 - 150 °C
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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